![molecular formula C35H29NO12 B238595 Citreamicin zeta CAS No. 128969-89-1](/img/structure/B238595.png)
Citreamicin zeta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citreamicin zeta is a natural product isolated from the soil bacteria Streptomyces sp. SN-593. It is a member of the macrolide family of antibiotics and exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Citreamicin zeta has garnered significant attention in recent years due to its unique chemical structure and promising biological activity.
Mechanism of Action
Citreamicin zeta exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects
In addition to its antibacterial activity, citreamicin zeta has been shown to have several other biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and to possess anti-inflammatory properties. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Citreamicin zeta possesses several advantages as a research tool, including its potent antibacterial activity, unique chemical structure, and potential as a lead compound for the development of new antibiotics. However, its synthesis is challenging and time-consuming, and its use may be limited by its high cost and limited availability.
Future Directions
There are several potential future directions for research on citreamicin zeta. One area of focus could be the development of more efficient synthetic routes to produce this compound. Additionally, researchers could explore the potential of citreamicin zeta as a lead compound for the development of new antibiotics, either through modification of the existing molecule or through the identification of other natural products with similar biological activity. Finally, further studies could investigate the potential of citreamicin zeta as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders.
Synthesis Methods
Citreamicin zeta is a complex molecule that contains multiple stereocenters and a unique macrocyclic lactone ring. The synthesis of this compound is challenging and requires multiple steps, including the construction of the macrocyclic ring and the selective introduction of various functional groups. Several synthetic routes have been developed, with the most successful approach involving the use of a chiral auxiliary to control the stereochemistry of the molecule.
Scientific Research Applications
Citreamicin zeta has been the subject of extensive scientific research due to its potent antibacterial activity and unique chemical structure. Several studies have investigated the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, researchers have explored the potential of citreamicin zeta as a lead compound for the development of new antibiotics.
properties
CAS RN |
128969-89-1 |
---|---|
Product Name |
Citreamicin zeta |
Molecular Formula |
C35H29NO12 |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
(11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3 |
InChI Key |
TUPDRFUSBGIQLD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |
synonyms |
citreamicin zeta LL E19085 zeta LL-E19085zeta |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.